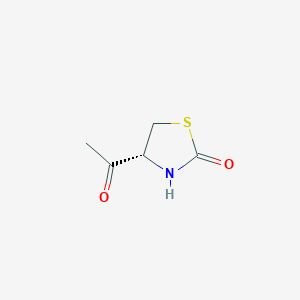

2-Thiazolidinone, 4-acetyl-, (R)-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Thiazolidinone, 4-acetyl-, (R)-(9CI) is a chiral compound belonging to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom The 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) compound is characterized by the presence of an acetyl group at the fourth position of the thiazolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

General Reactivity of Thiazolidinone Derivatives

Thiazolidinones exhibit characteristic reactivity due to their:

-

4-carbonyl group : Prone to nucleophilic attack or condensation reactions

-

2-nitrogen : Participates in Schiff base formation

-

Acetyl substituent at position 4 : Enhances electrophilic character for substitution or cross-coupling

2.1. Nucleophilic Substitution at Position 4

The acetyl group at position 4 can undergo nucleophilic substitution with amines, thiols, or alcohols. For example:

text(R)-4-Acetyl-2-thiazolidinone + R’NH₂ → (R)-4-(R’NH)-2-thiazolidinone + AcOH

This is analogous to the reaction of 5-substituted 2-[(4-carbethoxymethylthiazol-2-yl)imino]-4-thiazolidinones with secondary amines .

2.2. Condensation with Aldehydes

The 4-acetyl group may form Schiff bases via reaction with aldehydes in the presence of piperidine or other bases:

text(R)-4-Acetyl-2-thiazolidinone + ArCHO → (R)-4-(ArCH=N)-2-thiazolidinone + H₂O

This mirrors the synthesis of Schiff bases from 2-amino-4-(2-naphthalenyl)thiazole and aromatic aldehydes .

2.3. Cyclization Reactions

4-Acyl-thiazolidinones can participate in cyclization to form fused heterocycles. For instance:

text(R)-4-Acetyl-2-thiazolidinone + Thiourea → Thiazolo[3,2-a]pyrimidine derivatives

Similar cyclizations are reported for 1-thia-4-azaspiro[4.5]decan-3-ones .

Synthetic Protocols for Analogous Compounds

Biological Relevance and Functionalization

4-Acetyl-thiazolidinones are often functionalized to enhance bioactivity. For example:

-

Anticancer activity : Analogues with 4-acetyl groups show CDK2 inhibition (IC₅₀ ~56 µM) and cytotoxicity against MCF-7/HepG2 cells (IC₅₀ <1 µM) .

-

Antidiabetic potential : Structural analogs like theophylline-derived thiazolidin-4-ones exhibit hypoglycemic effects .

Chiral Considerations

The (R)-configuration at position 4 influences stereoselective reactions. For instance:

-

Asymmetric Staudinger reactions : Chiral N-heterocyclic carbenes yield cis-β-lactams with >90% ee .

-

Stereospecific substitutions : Retention of configuration is observed in DCC-mediated condensations .

Research Gaps and Opportunities

No direct studies on "(R)-4-acetyl-2-thiazolidinone" were identified in the provided sources. Further work should prioritize:

-

Stereoselective functionalization of the 4-acetyl group

-

Kinetic resolution studies to optimize enantiomeric excess

-

In silico modeling to predict binding modes with biological targets

For compound-specific data, consult specialized databases (e.g., SciFinder, Reaxys) or primary literature not included in the provided search results .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, hybrid molecules incorporating thiazolidinone scaffolds have shown significant cytotoxicity against various cancer cell lines:

- MCF-7 (Breast Cancer) : Certain thiazolidinone derivatives exhibited IC50 values as low as 0.31 µM, indicating potent activity against this cell line .

- NCI-H522 (Lung Cancer) : Compounds demonstrated growth inhibition percentages around 54% .

- HCT-116 (Colon Cancer) : Similar compounds showed effective cytostatic effects with growth inhibition percentages exceeding 57% .

These compounds often induce apoptosis through mechanisms involving DNA damage and cell cycle arrest.

Antibacterial Activity

Thiazolidinones have also been explored for their antibacterial properties. Some derivatives have shown effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotic therapies. For example:

- Compounds have been reported to inhibit bacterial growth significantly, with some showing activity comparable to traditional antibiotics .

Case Study: Anticancer Activity Evaluation

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.31 | Induces apoptosis via caspase activation |

| Compound B | NCI-H522 | 17.45 | Cell cycle arrest in G2/M phase |

| Compound C | HCT-116 | 57.71 | DNA damage response modulation |

Case Study: Antibacterial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 0.5 µg/mL |

| Compound E | Escherichia coli | 1 µg/mL |

Mécanisme D'action

The mechanism of action of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidine-2,4-dione: Another member of the thiazolidine family, known for its use in antidiabetic drugs.

4-Methylthiazolidine-2-one: Similar structure but with a methyl group instead of an acetyl group.

Thiazolidine-2-thione: Contains a sulfur atom in place of the carbonyl group.

Uniqueness

2-Thiazolidinone, 4-acetyl-, (R)-(9CI) is unique due to its specific stereochemistry and the presence of the acetyl group, which imparts distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.

Propriétés

Numéro CAS |

143397-35-7 |

|---|---|

Formule moléculaire |

C5H7NO2S |

Poids moléculaire |

145.18 g/mol |

Nom IUPAC |

(4R)-4-acetyl-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C5H7NO2S/c1-3(7)4-2-9-5(8)6-4/h4H,2H2,1H3,(H,6,8)/t4-/m0/s1 |

Clé InChI |

IQEYMJPFHFVCBW-BYPYZUCNSA-N |

SMILES |

CC(=O)C1CSC(=O)N1 |

SMILES isomérique |

CC(=O)[C@@H]1CSC(=O)N1 |

SMILES canonique |

CC(=O)C1CSC(=O)N1 |

Synonymes |

2-Thiazolidinone, 4-acetyl-, (R)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.